molecular formula C9H6ClNO2 B1621358 2-(chloromethyl)-4H-3,1-benzoxazin-4-one CAS No. 98592-35-9

2-(chloromethyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B1621358
CAS No.: 98592-35-9
M. Wt: 195.6 g/mol
InChI Key: KKLTUGCIQRSGAH-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-5-8-11-7-4-2-1-3-6(7)9(12)13-8/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLTUGCIQRSGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366645
Record name 2-(chloromethyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98592-35-9
Record name 2-(chloromethyl)-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Synthesis of 2 Chloromethyl 4h 3,1 Benzoxazin 4 One

Classical Synthetic Approaches for 2-(Chloromethyl)-4H-3,1-benzoxazin-4-one

Classical methods for synthesizing the benzoxazinone (B8607429) ring system have been well-established for over a century. These approaches typically involve a two-step sequence: the N-acylation of an anthranilic acid derivative followed by a cyclodehydration reaction.

The foundational method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones is the cyclocondensation of N-acylanthranilic acids. asianpubs.orguomosul.edu.iq The general pathway begins with the acylation of the amino group of anthranilic acid. uomosul.edu.iq For the target compound, this involves creating the N-(chloroacetyl)anthranilic acid intermediate. The subsequent step is an intramolecular cyclodehydration, where the carboxyl group and the amide functionality react to form the heterocyclic benzoxazinone ring.

Historically, this cyclization was often accomplished by heating the N-acylanthranilic acid with dehydrating agents like acetic anhydride (B1165640). asianpubs.orguomosul.edu.iq For instance, refluxing N-(2-bromopropionyl) anthranilic acid in acetic anhydride yields 2-(1-bromoethyl)-3,1-benzoxazin-4-one, a structurally analogous compound. uomosul.edu.iq Similarly, the cyclocondensation of anthranilic acid with phthalimidoacetyl chloride has been used to produce 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. mdpi.comnih.gov This highlights the versatility of using appropriately substituted acyl chlorides to introduce the desired group at the 2-position of the benzoxazinone ring.

The mechanism involves the formation of a mixed anhydride, which facilitates the ring closure by eliminating a molecule of acid to yield the final benzoxazinone product. uomosul.edu.iq

The key reagent for introducing the chloromethyl group at the 2-position is chloroacetyl chloride. niscpr.res.intandfonline.com The reaction involves the N-acylation of anthranilic acid with chloroacetyl chloride to form the crucial intermediate, N-(chloroacetyl)anthranilic acid. sigmaaldrich.com This reaction is a type of Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Chloroacetyl chloride is a versatile bifunctional reagent, widely used in organic synthesis. niscpr.res.intandfonline.com Its high reactivity, however, necessitates controlled reaction conditions to ensure selective N-acylation without unwanted side reactions. tandfonline.com The resulting N-(chloroacetyl)anthranilic acid is then subjected to cyclodehydration, as described previously, to yield this compound. A variety of acid chlorides can react with anthranilic acid in a suitable solvent like pyridine (B92270) to produce the corresponding 2-substituted-4H-3,1-benzoxazin-4-one derivatives in high yields. nih.govrsc.org

Advanced and Optimized Synthetic Strategies for this compound and its Derivatives

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of toxic reagents, researchers have developed more advanced and efficient synthetic protocols. researchgate.net These include one-pot techniques, the use of milder cyclizing agents, and microwave-assisted synthesis.

One-pot syntheses offer significant advantages by reducing reaction steps, simplifying workup procedures, and minimizing waste. nih.gov Several one-pot strategies have been developed for benzoxazinone derivatives.

One effective method involves the use of an iminium cation, generated from a mixture of cyanuric chloride and N,N-dimethylformamide (DMF), which acts as the cyclizing agent. nih.gov This allows for a one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives from the corresponding carboxylic acid and anthranilic acid at room temperature with high yields. nih.gov Another innovative one-pot, three-step protocol utilizes a copper-catalyzed borylation, followed by C-B bond oxidation and subsequent cyclization to form a wide range of benzoxazinone scaffolds under mild conditions. acs.orgacs.org Other one-pot methods include a copper-catalyzed decarboxylative coupling of anthranilic acids and α-keto acids. mdpi.com These advanced techniques provide efficient and scalable routes to various benzoxazinone derivatives. acs.org

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has emerged as a highly effective and mild reagent for the cyclodehydration of N-acylanthranilic acids. mdpi.comresearchgate.netmdpi.com It serves as an excellent alternative to harsher, traditional dehydrating agents like acetic anhydride, polyphosphoric acid, or thionyl chloride. researchgate.netnih.gov

The synthesis involves reacting the N-acylanthranilic acid intermediate with cyanuric chloride, often in the presence of a base like triethylamine (B128534) and a solvent such as toluene (B28343) or chloroform. mdpi.comnih.gov The reaction proceeds under relatively mild conditions to afford the desired 2-substituted 4H-3,1-benzoxazin-4-one in good yields. mdpi.commdpi.com For example, 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one was prepared from its N-acylanthranilic acid precursor using cyanuric chloride as the cyclization agent. mdpi.comnih.gov A particularly efficient system combines cyanuric chloride with DMF, which forms an iminium cation that facilitates the cyclodehydration at room temperature. nih.gov More recently, a solvent-assisted grinding method using cyanuric chloride and catalytic triphenylphosphine (B44618) has been shown to produce benzoxazinones in minutes at room temperature in excellent yields, representing a significant green chemistry advancement. organic-chemistry.org

Microwave irradiation has been widely adopted in organic synthesis to accelerate reaction rates, improve yields, and enable solvent-free conditions. asianpubs.orgresearchgate.net The synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones is well-suited to this technology.

A fast, solvent-free synthesis can be achieved by irradiating a mixture of a 2-acylaminobenzoic acid and acetic anhydride in an open vessel, leading to high yields of the desired benzoxazinone in minutes. asianpubs.orgresearchgate.net This method significantly reduces reaction times compared to conventional heating. asianpubs.org Microwave assistance has also been successfully combined with the use of cyanuric chloride. nih.govnih.govresearchgate.net A mixture of cyanuric chloride and DMF under microwave irradiation serves as a highly efficient system for preparing 2,2′-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives, demonstrating good rate enhancement and excellent yields. nih.govnih.govresearchgate.net These microwave-assisted protocols offer a powerful and efficient platform for the rapid synthesis of a diverse library of benzoxazinone compounds. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones

Reactants Method Conditions Time Yield Reference
2-Acylaminobenzoic acid, Acetic Anhydride Microwave 210 W, solvent-free 5 min High asianpubs.org
N-Acylanthranilic acids, Acetic Anhydride Conventional Reflux Hours Variable asianpubs.org
Dicarboxylic acid dihalides, Anthranilic acid derivatives, CC/DMF Microwave 350 W 1.5-2 min 79-85% nih.gov, researchgate.net

Catalytic Synthesis Routes for Benzoxazinone Scaffolds

Various transition metals have been employed to catalyze the formation of the 4H-3,1-benzoxazin-4-one core.

Palladium-Catalyzed Synthesis : Palladium catalysts are versatile for constructing benzoxazinone rings. Methods include the carbonylative coupling of 2-iodoanilines with aryl iodides using a heterogeneous palladium catalyst, which allows for easy recovery and recycling of the catalyst. organic-chemistry.org Another approach involves the carbonylation of N-(o-bromoaryl)amides using paraformaldehyde as an inexpensive and stable source of carbon monoxide. organic-chemistry.org Palladium-catalyzed intramolecular C-H activation strategies have also been developed, using oxidants like silver(I) oxide (Ag₂O) to facilitate the cyclization of N-alkyl-N-arylanthranilic acids into 1,2-dihydro-4H-3,1-benzoxazin-4-ones. nih.gov Furthermore, the palladium-catalyzed reaction between 1-azido-2-iodobenzenes and amines can produce 2-aminobenzoxazinone derivatives, with nitrogen gas as the only byproduct. organic-chemistry.org

Copper-Catalyzed Synthesis : Copper catalysts offer an economical and efficient alternative for synthesizing 4H-3,1-benzoxazin-4-one derivatives. organic-chemistry.org One notable method is a tandem intramolecular C-N coupling followed by a rearrangement process. organic-chemistry.org Another strategy involves the CuCl-catalyzed decarboxylative coupling which utilizes readily available precursors. nih.gov

Other Catalytic Systems : Rhodium(III) catalysts have been used in cascade reactions involving the C-H amination of carboxylic acids with dioxazolones, leading to 2,5-disubstituted benzoxazin-4-ones. mdpi.com Gold-catalyzed heteroannulation has also been shown to be effective, demonstrating high functional group tolerance and atom economy. mdpi.com More recently, yttrium(III) triflate (Y(OTf)₃) has been used to catalyze a cascade reaction of benzoxazoles with propargylic alcohols to form 1,4-benzoxazine scaffolds. rsc.org

Interactive Table: Catalytic Systems for Benzoxazinone Synthesis

Catalyst System Precursors Reaction Type Key Features
Heterogeneous Palladium 2-Iodoanilines, Aryl iodides Carbonylative Coupling Recyclable catalyst, high atom economy. organic-chemistry.org
Pd/Paraformaldehyde N-(o-bromoaryl)amides Carbonylation Inexpensive carbonyl source. organic-chemistry.org
Pd/Ag₂O N-alkyl-N-arylanthranilic acids Intramolecular C-H Activation Forms dihydro-benzoxazinones. nih.gov
Copper(I) Chloride (CuCl) Anthranilic acid derivatives Decarboxylative Coupling Economical catalyst, readily available precursors. nih.gov
Rhodium(III) Carboxylic acids, Dioxazolones Cascade C-H Amination/Annulation Forms 2,5-disubstituted benzoxazinones. mdpi.com
Gold (Au) --- Heteroannulation High functional group tolerance. mdpi.com

Precursor-Based Synthesis of this compound

The most direct synthetic routes to this compound rely on the use of specific precursors that already contain the necessary carbon framework. The traditional synthesis involves a multi-step process starting from methyl anthranilate.

N-Acylation : The synthesis begins with the reaction of methyl anthranilate (methyl 2-aminobenzoate) with chloroacetyl chloride. This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct, yielding N-chloroacetylanthranilic acid methyl ester.

Ester Hydrolysis : The methyl ester group of the intermediate is then hydrolyzed. This is commonly achieved using a strong acid, such as 6 M hydrochloric acid, to produce N-chloroacetylanthranilic acid.

Cyclodehydration : The final step is the intramolecular cyclization of N-chloroacetylanthranilic acid to form the benzoxazinone ring. This is accomplished by heating with a dehydrating agent like acetic anhydride, which facilitates the ring closure to yield the target compound, this compound.

This precursor-based approach provides a reliable method for obtaining the specifically substituted this compound.

Cyclization of N-Acylated Anthranilic Acids to Form Benzoxazinone Structures

The cyclization of N-acylated anthranilic acids is a cornerstone method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. nih.govuomosul.edu.iq The process involves an intramolecular nucleophilic attack from the amide oxygen onto the carboxylic acid group, which is activated by a cyclizing agent. nih.gov A variety of reagents can be used to effect this transformation.

Acetic Anhydride : Heating an N-acyl anthranilic acid with acetic anhydride is a classic and widely used method for preparing 2-substituted benzoxazinones. uomosul.edu.iqresearchgate.net For instance, heating anthranilic acid with excess acetic anhydride produces 2-methyl-4H-3,1-benzoxazin-4-one. uomosul.edu.iqresearchgate.net

Cyanuric Chloride : Cyanuric chloride, often in combination with dimethylformamide (DMF) or triethylamine, serves as a powerful and mild cyclizing agent. nih.govnih.gov The iminium cation generated from the cyanuric chloride/DMF mixture efficiently converts the carboxylic acid into an active ester at room temperature, facilitating cyclodehydration to form the benzoxazinone ring in high yields. mdpi.comnih.gov This method avoids the harsh conditions and expensive reagents associated with other procedures. researchgate.net

Other Reagents : A range of other dehydrating agents have been reported, including polyphosphoric acid, concentrated sulfuric acid, thionyl chloride, and phosphorus oxychloride. nih.govresearchgate.net The reaction of anthranilic acid with two equivalents of an acid chloride in pyridine also yields the corresponding 2-substituted benzoxazinone, where one mole acylates the amino group and the second forms a mixed anhydride with the carboxylic group to facilitate cyclization. uomosul.edu.iqrsc.org

Interactive Table: Cyclizing Agents for N-Acylated Anthranilic Acids

Cyclizing Agent Conditions Advantages
Acetic Anhydride Heating/Reflux Widely used, readily available. uomosul.edu.iqresearchgate.net
Cyanuric Chloride / DMF Room Temperature Mild conditions, high yields, simple workup. mdpi.comnih.gov
Polyphosphoric Acid Heating Strong dehydrating agent. nih.gov
Concentrated Sulfuric Acid --- Strong acid catalyst. uomosul.edu.iqresearchgate.net
Thionyl Chloride --- Forms an acyl chloride intermediate. researchgate.net
Phosphorus Oxychloride --- Effective dehydrating agent. researchgate.net

Intramolecular Oxidative Cyclization Approaches to 4H-3,1-Benzoxazin-4-ones

Intramolecular oxidative cyclization represents a modern and efficient strategy for constructing the 4H-3,1-benzoxazin-4-one ring system. These methods often involve the formation of a C-O bond through an oxidative process, sometimes coupled with C-H activation.

Transition-Metal-Free Oxidative Cyclization : An appealing transition-metal-free approach utilizes iodine as a catalyst with an oxidant like oxone. nih.gov This method facilitates a cascade sequence starting from anthranilic acid and various aldehydes to produce 2-arylbenzoxazin-4-ones. nih.gov Hypervalent iodine(III) reagents, such as PhI(OAc)₂ in the presence of sodium azide, can also mediate the intramolecular C-H activation/C-O bond formation of tertiary amine substrates to yield 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. nih.gov N-iodosuccinimide is another reagent that can effectively mediate the α-functionalization of an sp³ C-H bond followed by oxidative C-O bond formation. nih.gov

Metal-Mediated Oxidative Cyclization : Various metals can mediate or catalyze oxidative cyclizations. For example, activated manganese dioxide (MnO₂) has been used for the intramolecular C-O cyclization of ortho-functionalized anthranilic acids, though yields can be moderate. mdpi.comnih.gov A palladium-catalyzed C-H activation strategy using silver(I) oxide (Ag₂O) as an oxidant can convert N-alkyl-N-arylanthranilic acids into 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.comnih.gov

These oxidative methods provide powerful alternatives to traditional condensation reactions, often proceeding under mild conditions and offering unique pathways to functionalized benzoxazinone cores.

Scalability and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, safety, and cost-effectiveness. Process optimization aims to improve yields, reduce waste, and ensure the economic viability of the manufacturing process.

Mechanochemical Synthesis : Green chemistry principles are increasingly being applied to chemical manufacturing. Mechanochemical synthesis, which uses mechanical force (e.g., grinding) to induce chemical reactions, offers a scalable and environmentally friendly alternative to solvent-based methods. organic-chemistry.org A solvent-assisted grinding method using 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine has been shown to produce substituted 4H-3,1-benzoxazin-4-ones from N-substituted anthranilic acids in minutes at room temperature with excellent yields. organic-chemistry.org This approach minimizes solvent use, employs inexpensive reagents, and accelerates reaction rates compared to conventional methods, highlighting its potential for sustainable industrial production. organic-chemistry.org

Alternative Starting Materials : For large-scale production, the cost of starting materials is a critical factor. One process optimization strategy involves using isatoic anhydride as a precursor instead of the more expensive anthranilic acid. google.com Reacting isatoic anhydride with an aliphatic carboxylic acid anhydride, such as acetic anhydride, in a solvent like pyridine has been shown to produce 2-alkyl-4H-3,1-benzoxazin-4-ones with high conversion rates and yields, demonstrating a cost-effective route for industrial-scale synthesis. google.com

The combination of these advanced manufacturing technologies and strategic selection of raw materials is crucial for the efficient, safe, and scalable production of this compound.

Chemical Reactivity and Transformation Pathways of 2 Chloromethyl 4h 3,1 Benzoxazin 4 One

Nucleophilic Substitution Reactions at the Chloromethyl Group

The C-Cl bond in the chloromethyl group at the C2 position is activated by the adjacent electron-withdrawing benzoxazinone (B8607429) ring system, making it a prime site for SN2 reactions. libretexts.org This allows for the introduction of various functional groups through displacement of the chloride ion by a range of nucleophiles.

The reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with amine nucleophiles is a cornerstone of its chemistry, providing a direct route to 2,3-disubstituted quinazolin-4(3H)-ones. This transformation is a multi-step process that typically begins with the nucleophilic attack of the amine on the benzoxazinone ring, leading to ring opening, followed by cyclization to form the more stable quinazolinone heterocycle. nih.govnih.gov

The general pathway involves the primary amine attacking the C4 carbonyl carbon of the benzoxazinone ring. This leads to the cleavage of the acyl-oxygen bond and the formation of an intermediate N-acyl anthranilamide derivative. This intermediate then undergoes intramolecular cyclization, where the nitrogen from the attacking amine displaces the hydroxyl group (after tautomerization), resulting in the formation of the six-membered quinazolinone ring through dehydration. nih.gov

Various primary amines, including anilines and benzylamines, can be used in this reaction to produce quinazolinones with different substituents at the N3 position. nih.govnih.gov The reaction is often carried out by refluxing the benzoxazinone with the amine in a suitable solvent such as toluene (B28343), ethanol (B145695), or dimethylformamide (DMF). nih.govsemanticscholar.org

Table 1: Synthesis of Quinazolinones from Benzoxazinones and Amines

Benzoxazinone Reactant Amine Nucleophile Product Reaction Conditions
6-chloro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one Aniline 6-chloro-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one Glacial acetic acid
2-Propyl-4H-3,1-benzoxazin-4-one Aniline 2-Propyl-3-phenylquinazolin-4(3H)-one Reflux in Toluene
2-Propyl-4H-3,1-benzoxazin-4-one Benzylamine 2-Propyl-3-benzylquinazolin-4(3H)-one Reflux in Toluene

This table presents examples of quinazolinone synthesis from various benzoxazinone precursors to illustrate the general reaction pattern.

The reaction of 2-substituted-4H-3,1-benzoxazin-4-ones with active methylene compounds, such as malononitrile or ethyl acetoacetate, provides a pathway to novel heterocyclic systems, particularly quinoline derivatives. uomosul.edu.iqresearchgate.net This reaction is typically performed in the presence of a base, which generates a highly nucleophilic carbanion from the active methylene compound. uomosul.edu.iq

The carbanion attacks the benzoxazinone ring, leading to a ring-opening and subsequent recyclization cascade. For example, the reaction of a 2-substituted benzoxazinone with malononitrile can lead to the formation of 4-hydroxy-2-quinolone derivatives. The initial attack of the malononitrile carbanion is followed by a complex cyclization process. researchgate.net Although literature specifically detailing the reaction of this compound with active methylene compounds is scarce, the reactivity is expected to be analogous to other 2-substituted benzoxazinones, potentially involving both the benzoxazinone core and the chloromethyl side chain. uomosul.edu.iqresearchgate.net

Ring-Opening and Reclosure Mechanisms of the Benzoxazinone Core

The structural chemistry of the 4H-3,1-benzoxazin-4-one ring system is defined by two electrophilic carbon atoms, C2 and C4, which are susceptible to nucleophilic attack. mdpi.comnih.gov This dual reactivity is the basis for the various ring-opening and reclosure mechanisms that characterize this class of compounds.

Nucleophilic attack is the primary mechanism through which the benzoxazinone ring is opened. A nucleophile, which can be an amine, hydrazine (B178648), or a carbanion, attacks either the C4 (carbonyl) or the C2 (amido) carbon. mdpi.comyoutube.com The choice of attack site is influenced by factors such as the nature and steric bulk of the nucleophile. nih.gov

Attack at C4: This is the more common pathway, especially for amine nucleophiles. The attack on the C4 carbonyl carbon is followed by the breaking of the C4-O bond, leading to the opening of the heterocyclic ring to form an N-acyl-2-aminobenzoyl intermediate. nih.gov

Attack at C2: Attack at the C2 position can also occur, leading to the cleavage of the C2-N bond. This pathway can result in different intermediates and final products compared to the C4 attack.

In most cases, this ring-opening is not the final step but rather initiates a sequence of reactions, typically culminating in the formation of a new, more stable heterocyclic ring system. mdpi.comnih.gov

The synthesis of quinazolinone derivatives from this compound is a classic example of a ring-opening and reclosure mechanism. This transformation is not a ring contraction in the literal sense but rather a rearrangement where the oxygen atom of the oxazinone ring is replaced by a nitrogen atom from an external nucleophile (e.g., a primary amine). nih.govnih.gov

The established mechanism proceeds as follows:

Nucleophilic Addition: A primary amine attacks the electrophilic C4-carbonyl group of the benzoxazinone.

Ring Opening: The tetrahedral intermediate collapses, cleaving the endocyclic acyl-oxygen bond to yield an N-substituted 2-(chloroacetamido)benzamide intermediate.

Intramolecular Cyclization: The amide nitrogen of the original amine attacks the carbonyl carbon of the chloroacetamide group.

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the stable, aromatic quinazolinone ring system. nih.gov

This synthetic route is highly efficient and widely employed for creating diverse libraries of quinazolinone compounds for various applications. researchgate.netnih.gov

Acylation and Other Derivatization Strategies of the Benzoxazinone System

While the primary reactivity of this compound involves reactions with nucleophiles that lead to quinazolinones, other derivatization strategies exist. These can target either the chloromethyl side chain or the benzoxazinone ring itself.

One notable derivatization is the reaction of the chloromethyl group with potassium phthalimide. This is a nucleophilic substitution reaction where the phthalimide anion displaces the chloride, resulting in the formation of 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. mdpi.comnih.gov This reaction effectively modifies the side chain without altering the benzoxazinone core.

Furthermore, the benzoxazinone ring itself can undergo reactions such as Friedel-Crafts acylation under specific conditions, although this is less common. researchgate.net More frequently, derivatization strategies focus on modifying the quinazolinone products obtained from the benzoxazinone precursor. For instance, the 3-amino-quinazolinone, formed by reacting the benzoxazinone with hydrazine, can be further acylated or reacted with electrophiles to generate a variety of complex heterocyclic structures. semanticscholar.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Quinazolin-4(3H)-one
2,3-disubstituted quinazolin-4(3H)-one
Aniline
Benzylamine
N-acyl anthranilamide
Dimethylformamide (DMF)
6-chloro-2-(chloromethyl)-4H-3,1-benzoxazin-4-one
6-chloro-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one
2-Propyl-4H-3,1-benzoxazin-4-one
2-Propyl-3-phenylquinazolin-4(3H)-one
2-Propyl-3-benzylquinazolin-4(3H)-one
Hydrazine hydrate
3-Amino-quinazolin-4(3H)-one
Malononitrile
Ethyl acetoacetate
4-hydroxy-2-quinolone
N-substituted 2-(chloroacetamido)benzamide
Potassium phthalimide

Heterocyclic Ring Transformations and Interconversions Initiated by this compound

The this compound molecule is a valuable synthon in organic chemistry, primarily due to the inherent reactivity of its heterocyclic ring. The benzoxazinone system contains two electrophilic centers, the C-2 and C-4 carbonyl carbons, which are susceptible to nucleophilic attack. This reactivity allows the oxazinone ring to be opened and subsequently reclosed, leading to a variety of heterocyclic ring transformations and interconversions. These reactions are fundamental in generating diverse molecular scaffolds, particularly other fused heterocyclic systems, which are of significant interest in medicinal and materials chemistry. The presence of the chloromethyl group at the C-2 position further enhances the synthetic utility of this compound, offering an additional site for chemical modification.

Conversion to Benzothiazine Derivatives

The transformation of a 3,1-benzoxazin-4-one scaffold to a 3,1-benzothiazin-4-one represents a significant heteroatom exchange, replacing the ring oxygen with sulfur. This conversion leverages the reactivity of the benzoxazinone ring towards sulfur-containing nucleophiles. While direct conversion pathways starting from this compound are not extensively detailed, related transformations provide a basis for this synthetic route.

One established method involves the reaction of anthranilic acid with 4,5-dichloro-1,2,3-dithiazolium chloride, which, through a delicate imino intermediate, can be converted into a 4-oxo-4H-benzo-3,1-thiazine-2-carbonitrile. rsc.org This reaction proceeds by heating the intermediate with triphenylphosphine (B44618), which facilitates the ring closure to form the benzothiazinone. rsc.org This suggests that a plausible pathway for converting this compound would involve a ring-opening reaction with a suitable sulfur nucleophile, followed by cyclization. For instance, reaction with a thiourea derivative or a similar reagent could lead to an intermediate that, upon cyclization, yields the corresponding 2-(chloromethyl)-4H-3,1-benzothiazin-4-one.

The general strategy for such transformations is outlined in the table below, indicating the key reagents and the resulting heterocyclic system.

Starting Material PrecursorReagent(s)ProductReference
Anthranilic Acid1. 4,5-dichloro-1,2,3-dithiazolium chloride 2. Triphenylphosphine4-oxo-4H-benzo-3,1-thiazine-2-carbonitrile rsc.org

This transformation underscores the versatility of the benzoxazinone precursor in accessing other important sulfur-containing heterocyclic frameworks.

Formation of Other Fused Heterocyclic Systems from Benzoxazinone Precursors

The reaction of this compound and its derivatives with various nucleophiles is a well-established and versatile method for the synthesis of a wide array of fused heterocyclic systems, most notably quinazolin-4-ones. uomosul.edu.iqresearchgate.net The general mechanism involves the nucleophilic attack at the C-4 carbonyl carbon of the benzoxazinone ring, leading to ring opening and the formation of an N-acylanthranilic acid amide intermediate. This intermediate then undergoes cyclization, typically through dehydration, to form the new fused heterocyclic ring.

A primary example of this transformation is the reaction with nitrogen nucleophiles. For instance, treatment of 2-substituted-4H-3,1-benzoxazin-4-ones with hydrazine hydrate in boiling ethanol readily yields 3-amino-quinazolin-4(3H)-one derivatives. uomosul.edu.iq Similarly, reaction with primary amines, such as aniline in the presence of glacial acetic acid, results in the formation of 3-substituted-quinazolin-4(3H)-ones. researchgate.net

Beyond simple amines, this methodology extends to bifunctional nucleophiles, leading to the formation of more complex fused systems. The reaction of benzoxazinone derivatives with o-phenylenediamine (B120857) or 2-aminophenol (B121084) can yield the corresponding benzimidazolyl and benzoxazolyl propenone derivatives, respectively. raco.cat These reactions highlight the role of the benzoxazinone as a key building block for constructing diverse heterocyclic scaffolds. uomosul.edu.iq

The table below summarizes various transformations of benzoxazinone precursors into other fused heterocyclic systems.

Benzoxazinone DerivativeReagentResulting Fused Heterocyclic SystemReference
2-Substituted-(4H)-3,1-benzoxazinonesHydrazine Hydrate3-Amino-4(3H)-quinazolinone uomosul.edu.iq
6-Chloro-2-(chloromethyl)-4H-3,1-benzoxazin-4-oneAniline / Glacial Acetic Acid6-Chloro-2-(chloromethyl)-3-phenyl-quinazolin-4(3H)-one researchgate.net
2-Substituted-4H-3,1-benzoxazin-4-oneAmmonium Acetate / AminesQuinazolin-4(3H)-one derivatives raco.cat
2-Substituted-4H-3,1-benzoxazin-4-one2-Aminophenol3-(Benzoxazol-2-yl) propenone raco.cat
2-Substituted-4H-3,1-benzoxazin-4-oneo-Phenylenediamine3-(Benzimidazol-2-yl) propenone raco.cat
2-Substituted-4H-3,1-benzoxazin-4-oneThiosemicarbazide (B42300)3-Thiourido-3(4H)-quinazolinone raco.cat
2-Substituted-4H-3,1-benzoxazin-4-oneHydroxylamine (B1172632) Hydrochloride3-Hydroxy-2-isooxazoline-5-yl-4(3H)-quinazolinone raco.cat

These transformations demonstrate the exceptional utility of this compound as a precursor for a multitude of fused heterocyclic compounds, driven by the facile ring-opening and recyclization pathway of the benzoxazinone core.

Structural Elucidation and Spectroscopic Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis of Benzoxazinones

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of benzoxazinone (B8607429) derivatives. Both ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

In the ¹H NMR spectrum of a typical 4H-3,1-benzoxazin-4-one, the protons on the aromatic ring typically appear as a complex multiplet in the range of δ 7.5-8.3 ppm. nih.gov For 2-(chloromethyl)-4H-3,1-benzoxazin-4-one, a characteristic singlet for the chloromethyl (CH₂Cl) protons would be expected, typically appearing in the region of δ 4.5-5.0 ppm.

¹³C NMR spectroscopy is equally vital for confirming the carbon skeleton. The carbonyl carbon (C=O) of the oxazinone ring is particularly diagnostic, appearing at a downfield chemical shift, often around δ 160 ppm. nih.gov The carbon of the C=N group is also characteristic. Studies on various 2-substituted 4H-3,1-benzoxazin-4-ones show that the chemical shifts of the ring carbons provide clear evidence for the fused heterocyclic structure. nih.govresearchgate.net Differentiation between the benzoxazinone structure and its potential precursor, a 2-acylaminobenzoic acid, can be definitively achieved by analyzing characteristic J(CH) coupling interactions in the carbonyl region of the spectrum. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Benzoxazinone Derivatives Note: Data for closely related analogs are provided to illustrate typical chemical shift ranges.

Compound Nucleus Functional Group Chemical Shift (δ, ppm) Reference
2-Ethyl-4H-benzo[d] nih.govmdpi.comoxazin-4-one ¹H Ar-H 7.50-8.20 (m) nih.gov
¹H CH₂CH₃ 2.73 (q) nih.gov
¹H CH₂CH₃ 1.37 (t) nih.gov
¹³C C=O 159.9 nih.gov
¹³C C=N 163.9 nih.gov
¹³C Ar-C 116.9-146.5 nih.gov
2-Phenyl-4H-benzo[d] nih.govmdpi.comoxazin-4-one ¹H Ar-H 7.48-8.34 (m) nih.gov
¹³C C=O 159.6 nih.gov
¹³C C=N 157.1 nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification in Benzoxazinone Chemistry

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. masterorganicchemistry.comwiley.com For this compound, the IR spectrum displays characteristic absorption bands that confirm its structure.

The most prominent feature in the IR spectrum of a 4H-3,1-benzoxazin-4-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic ester (lactone). This peak is typically observed in the region of 1750-1770 cm⁻¹. nih.govmdpi.com Another key absorption is that of the C=N double bond, which usually appears around 1645 cm⁻¹. nih.gov The presence of the aromatic ring is confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹. pressbooks.pub The C-O-C stretching of the oxazine (B8389632) ring also gives rise to characteristic bands.

Table 2: Characteristic IR Absorption Frequencies for 2-Substituted-4H-3,1-benzoxazin-4-ones

Functional Group Vibration Type Characteristic Absorption Range (cm⁻¹) Reference
Carbonyl (Lactone) C=O Stretch 1747 - 1767 nih.gov
Imine C=N Stretch ~1645 nih.gov
Aromatic Ring C=C Stretch 1584 - 1615 nih.govpressbooks.pub
Aromatic C-H C-H Stretch 3000 - 3100 pressbooks.pub

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis of Benzoxazinone Compounds

Mass spectrometry (MS) provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. chemguide.co.uk The molecular formula of this compound is C₉H₆ClNO₂, giving it a molecular weight of approximately 195.6 g/mol . chemicalbook.com

In high-resolution mass spectrometry (HRMS), the molecular ion peak (M⁺) would be observed at a precise m/z value corresponding to this formula. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with roughly one-third the intensity of the M⁺ peak would also be expected, confirming the presence of a single chlorine atom.

The fragmentation of benzoxazinones under mass spectrometry conditions often involves characteristic losses. rsc.org For this compound, the fragmentation pattern would likely involve:

Loss of a chlorine radical (•Cl): leading to a fragment ion [M-Cl]⁺.

Loss of the chloromethyl radical (•CH₂Cl): resulting in an ion at [M-CH₂Cl]⁺.

Loss of carbon monoxide (CO): A common fragmentation for cyclic ketones, leading to a [M-CO]⁺ fragment.

Ring cleavage: Complex fragmentation of the benzoxazinone ring system can lead to smaller, stable charged fragments.

Studies on similar structures like 2-phenyl-4H-3,1-benzoxazin-4-one show that fragmentation provides evidence for the formation of intermediate structures before further breakdown. rsc.org This detailed analysis is critical for confirming the identity of the compound and distinguishing it from its isomers.

Advanced Spectroscopic Techniques for Isomer Differentiation and Conformational Studies of Benzoxazinone Derivatives

While ¹H NMR, ¹³C NMR, IR, and MS are powerful tools, more complex structural problems, such as distinguishing between isomers or determining the three-dimensional shape (conformation) of a molecule, require advanced techniques.

Two-Dimensional (2D) NMR Spectroscopy , including COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), is used to establish connectivity between protons and carbons. For instance, COSY can definitively show which protons are coupled to each other within the aromatic ring, while HMQC correlates each proton with its directly attached carbon atom. rsc.org This is invaluable for unambiguously assigning all signals in the NMR spectra, especially for highly substituted benzoxazinone derivatives.

Nuclear Overhauser Effect (NOE) Spectroscopy provides information about the spatial proximity of atoms. This technique can be used to probe the conformation of the molecule, for example, by observing the interaction between the substituent at the 2-position and the protons on the benzene (B151609) ring. rsc.org

Computational Methods , such as Density Functional Theory (DFT), are increasingly used alongside experimental spectroscopy. ias.ac.in These methods can predict the equilibrium geometry and spectroscopic properties (NMR, IR) of different isomers and conformers. By comparing the computationally predicted spectra with the experimental data, scientists can gain deeper insights into the structural and electronic properties of benzoxazinone compounds. ias.ac.in

Computational Chemistry and Mechanistic Investigations of Benzoxazinone Systems

Quantum Chemical Calculations for Reaction Pathway Elucidation in Benzoxazinone (B8607429) Synthesis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of the benzoxazinone scaffold. nih.govbgu.ac.ilresearchgate.net These methods allow for the detailed exploration of potential energy surfaces, helping to identify transition states and intermediates that are often difficult to detect experimentally.

Several synthetic routes to benzoxazin-4-ones have been investigated using computational approaches:

Metal-Catalyzed Cyclization: In the Rh(III)-catalyzed synthesis of benzoxazin-4-ones from anilines, DFT studies have been instrumental in proposing a plausible mechanism. mdpi.com Calculations support the formation of a key rhodacycle intermediate, followed by isocyanide interaction, nitrene transfer, and intramolecular cyclization. mdpi.com The calculation of the kinetic isotopic effect (KIE), which was found to be 8.1, strongly suggested that C-H activation is the rate-determining step of this transformation. mdpi.com

Acid-Catalyzed Condensation: The reaction between anthranilic acids and ortho esters to form 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones has been rationalized computationally. mdpi.com The proposed mechanism involves the formation of an iminium intermediate through proton exchange and the loss of an ethanol (B145695) molecule, followed by ring closure to yield the final benzoxazinone product. mdpi.com

Multi-component Reactions: The thermodynamics of multi-channel reactions for forming heterocyclic systems related to benzoxazinones have been analyzed using quantum chemical calculations. nih.gov These studies help in optimizing reaction conditions to favor the desired product by comparing the thermodynamic stability of various potential intermediates and products. nih.gov

DFT calculations are also used to analyze the structural parameters (bond lengths, angles) and spectroscopic data (IR, NMR) of synthesized benzoxazinones, providing a strong correlation between theoretical predictions and experimental findings. researchgate.netscispace.comepstem.net

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions Involving Benzoxazinone Scaffolds

Molecular modeling and docking are indispensable techniques for investigating how benzoxazinone derivatives interact with biological targets at the molecular level. nih.gov These in silico methods predict the preferred binding orientation of a ligand within a receptor's active site and estimate the strength of the interaction, often expressed as a docking score. nih.govijper.org This information is crucial for understanding the structure-activity relationships (SAR) that govern the biological effects of these compounds. nih.gov

Benzoxazinone scaffolds have been studied against a variety of receptors:

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Docking studies on benzoxazinone derivatives as PPARγ agonists have shown that their binding pattern is similar to known agonists. nih.gov The most favorable interactions involve hydrogen bonding with key amino acid residues such as Tyr473, Ser289, and His449. nih.gov Glide docking scores for potent derivatives have been reported to be as low as -14.54, where a more negative score indicates a better ligand-receptor fit. nih.gov

Factor Xa (fXa): As potential antithrombotic agents, benzoxazinone-based inhibitors have been modeled in the active site of fXa. These studies guided the synthesis of potent and selective inhibitors. nih.gov

Herpes Virus Type 1 (HSV-1) Protease: The interaction between benzoxazinone derivatives and HSV-1 protease has been explored through a combination of comparative modeling and molecular docking. nih.gov The results highlighted an important interaction between the most potent derivative and the Ser129 residue, which is consistent with mechanistic data. Hydrophobic interactions were also identified as playing a key role in stabilizing the inhibitors in the active site. nih.gov

Other Enzymes: The benzoxazinone core has been docked into the active sites of other enzymes, including α-chymotrypsin and lanosterol-14α-demethylase, to rationalize observed inhibitory activities. researchgate.netnih.gov

The insights from these docking studies are summarized in the table below, illustrating the specific interactions that stabilize the ligand-receptor complexes.

Benzoxazinone Derivative ClassTarget ReceptorDocking Software/MethodKey Interacting ResiduesReference
General Benzoxazinone DerivativesPPARγGlide 4.5Tyr473, Ser289, His449, His323 nih.gov
Aniline-based BenzoxazinonesFactor XaMolecular ModelingNot specified nih.gov
General Benzoxazinone DerivativesHSV-1 ProteaseMolecular DockingSer129 nih.gov
N-substituted Benzoxazin-3-onesLanosterol-14α-demethylaseMolecular DockingNot specified researchgate.net
2-Phenyl-3,1-benzoxazin-4-oneCyclooxygenase-1 (COX-1)Molegro Virtual DockerNot specified bohrium.com

Simulation of Reaction Kinetics and Thermodynamic Parameters for Benzoxazinone Transformations

The simulation of reaction kinetics and thermodynamics provides a quantitative understanding of the transformations that benzoxazinone compounds undergo. While specific kinetic data for 2-(chloromethyl)-4H-3,1-benzoxazin-4-one is not extensively published, studies on related compounds demonstrate the utility of these computational methods.

A notable example is the investigation of the transformation kinetics of 6-methoxy-benzoxazolin-2-one (MBOA), a natural allelochemical, in soil. researchgate.net Researchers applied various kinetic models to describe its degradation and the subsequent formation and degradation of its metabolites. The Single First-Order (SFO) model proved adequate for describing the transformation process. researchgate.net

CompoundKinetic ModelCalculated ParameterValueReference
MBOA (6-methoxy-benzoxazolin-2-one)Single First-Order (SFO)DT50 (Degradation Time 50%)5.4 days researchgate.net
MBOA (6-methoxy-benzoxazolin-2-one)Single First-Order (SFO)DT90 (Degradation Time 90%)18.1 days researchgate.net
AMPO (2-amino-7-methoxy-phenoxazin-3-one)Single First-Order (SFO)DT50 (Degradation Time 50%)321.5 days researchgate.net
AMPO (2-amino-7-methoxy-phenoxazin-3-one)Single First-Order (SFO)DT90 (Degradation Time 90%)1068 days researchgate.net

MBOA is a transformation product of DIMBOA, an allelochemical found in cereals. AMPO is a metabolite of MBOA.

Thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are routinely calculated using quantum chemical methods to predict the feasibility and spontaneity of reaction pathways. epstem.net For instance, in the synthesis of benzoxazinones, comparing the calculated energies of different potential intermediates and transition states allows chemists to predict the most likely reaction mechanism. mdpi.comnih.gov These calculations are fundamental to understanding why certain reagents and conditions favor the formation of the desired benzoxazinone structure.

Structure-Based Design Principles for Novel Benzoxazinone Derivatives

The combination of molecular modeling, docking studies, and SAR analysis provides a rational foundation for the structure-based design of novel benzoxazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov By identifying the key pharmacophoric elements and understanding their spatial arrangement within the target's binding site, chemists can make targeted modifications to the benzoxazinone scaffold.

Key principles derived from computational studies include:

Exploiting Hydrogen Bonds: Docking studies frequently identify key hydrogen bond donors and acceptors in the receptor active site. nih.govnih.gov Novel derivatives can be designed to include functional groups that form additional or stronger hydrogen bonds with these residues, thereby enhancing binding affinity.

Optimizing Hydrophobic Interactions: The benzoxazinone core and its substituents often engage in hydrophobic interactions with nonpolar pockets in the receptor. nih.govnih.gov Modifying alkyl or aryl substituents at positions C2 or N3 can optimize these interactions. For example, studies on PPARγ agonists showed that N-alkyl substitutions, particularly long and branched chains, increased binding affinity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Computational analysis can guide the replacement of parts of the molecule with other chemical groups (bioisosteres) that retain or improve biological activity while potentially enhancing other properties like selectivity or metabolic stability. In the design of fXa inhibitors, replacing a naphthyl moiety with benzene-fused heterocycles led to compounds with improved selectivity over trypsin. nih.gov

Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D models that correlate a molecule's structural features with its biological activity. nih.gov The contour maps produced by these methods visually guide chemists on where to add or remove steric bulk, or alter electrostatic and hydrophobic properties to design more potent inhibitors. nih.gov

Design PrincipleTarget/GoalExample ModificationExpected OutcomeReference
Enhance Hydrophobic InteractionsIncrease binding affinity for PPARγIntroduce long or branched N-alkyl chainsImproved Glide score and agonistic activity nih.gov
Improve SelectivitySelectively inhibit Factor Xa over TrypsinReplace naphthyl group with benzene-fused heterocyclesPotent fXa inhibition with higher selectivity nih.gov
Strengthen Key InteractionsIncrease potency against HSV-1 ProteaseModify scaffold to enhance interaction with Ser129Higher inhibitory activity nih.gov
Optimize Halogen SubstitutionIncrease α-chymotrypsin inhibitionPlace fluoro, chloro, or bromo groups on the C2-phenyl ringIncreased inhibitory potential (Fluoro > Chloro > Bromo) nih.gov

Through these computational strategies, the benzoxazinone scaffold continues to be a versatile and promising framework for the development of new therapeutic agents and other biologically active molecules.

Applications As a Synthetic Building Block in Organic Chemistry

Precursor for Nitrogen-Containing Heterocycles, Specifically Quinazolones

A primary application of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one is its role as a starting material for the synthesis of quinazolinones. nih.gov The 4H-3,1-benzoxazin-4-one scaffold is a well-established precursor for quinazolin-4-one derivatives, which are of significant interest in medicinal chemistry. mdpi.comuomosul.edu.iq The transformation typically involves the reaction of the benzoxazinone (B8607429) with a primary amine or other nitrogen nucleophile. The reaction proceeds via a nucleophilic attack on the C2 or C4 position of the benzoxazinone ring, leading to ring opening and subsequent recyclization to form the stable quinazolinone core. mdpi.comresearchgate.net

The general mechanism involves the nitrogen nucleophile attacking the carbonyl carbon (C4) or the imine-like carbon (C2) of the benzoxazinone ring. This leads to the opening of the oxazinone ring to form an N-acylanthranilic acid amide intermediate, which then undergoes intramolecular cyclization via dehydration to yield the corresponding 3-substituted-4(3H)-quinazolinone. researchgate.netiiste.org

For instance, this compound can be reacted with various amines to produce a library of 2-(chloromethyl)-4(3H)-quinazolinones, which are themselves valuable intermediates for further functionalization, such as in the synthesis of 4-anilinoquinazoline (B1210976) anticancer agents. mdpi.com The reaction with hydrazine (B178648) hydrate, for example, can yield 3-amino-quinazolinone derivatives. researchgate.netiiste.org Similarly, reactions with sulfanilamide (B372717) have been used to create 3-(p-sulfamoylphenyl)-4(3H)-quinazolinone derivatives. researchgate.net The chloromethyl group at the 2-position often remains intact during this transformation, providing a handle for subsequent synthetic modifications. mdpi.com

Table 1: Synthesis of Quinazolinone Derivatives from Benzoxazinones

Benzoxazinone ReactantNitrogen NucleophileResulting Quinazolinone Product ClassReference
This compoundPrimary Amines (R-NH₂)3-Substituted-2-(chloromethyl)-4(3H)-quinazolinones mdpi.com
6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-oneHydroxylamine (B1172632) Hydrochloride6,8-Dibromo-3-hydroxy-2-methyl-4(3H)-quinazolinone researchgate.net
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-oneHydrazine Hydrate3-Amino-6-bromo-2-methyl-4(3H)-quinazolinone researchgate.net
2-Ethoxy-(4H)-3,1-benzoxazin-4-oneAmmonium Acetate2-Ethoxy-(3H)-quinazolin-4-one iiste.org
2-Ethoxy-(4H)-3,1-benzoxazin-4-oneEthanolamine3-(2-Hydroxyethyl)-2-ethoxy-4(3H)-quinazolinone iiste.orgnih.gov

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its use for quinazolone synthesis, this compound serves as a crucial intermediate for building a wider array of complex organic molecules and heterocycles. The reactive chloromethyl group is particularly useful for introducing various functional groups through nucleophilic substitution reactions.

This compound is utilized as a reactant in the preparation of biologically active molecules such as chloromethyl phenyldiazenylthioxodihydropyrimidinylquinazolinones, which have been investigated for their antimicrobial and antioxidant properties. chemicalbook.com In these syntheses, the benzoxazinone is first converted to a quinazolinone, and then the chloromethyl group is used to link the quinazolinone scaffold to another heterocyclic moiety.

Furthermore, the benzoxazinone ring itself can react with binucleophiles to form other fused heterocyclic systems. For example, reaction of a benzoxazinone bearing a chalcone (B49325) moiety with 2-aminophenol (B121084) or o-phenylenediamine (B120857) resulted in the formation of propenone derivatives containing benzoxazole (B165842) and benzimidazole (B57391) rings, respectively. raco.cat The reaction with thiosemicarbazide (B42300) can yield 3-thiourido-3(4H)-quinazolinone derivatives, while reaction with hydroxylamine hydrochloride can lead to the formation of isoxazoline-substituted quinazolinones. raco.cat These examples highlight how the benzoxazinone core acts as a scaffold that can be readily transformed into diverse and complex molecular architectures.

Table 2: Examples of Complex Molecules Synthesized from Benzoxazinone Intermediates

Benzoxazinone ReactantReagent(s)Resulting Complex Molecule/ScaffoldReference
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one2-Aminophenol3-(Benzoxazol-2-yl) propenone derivative raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-oneo-Phenylenediamine3-(Benzimidazol-2-yl) propenone derivative raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-oneThiosemicarbazide3-Thiourido-3(4H)-quinazolinone derivative raco.cat
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-oneHydroxylamine Hydrochloride3-Hydroxy-2-(isooxazolin-5-yl)-4(3H)-quinazolinone derivative raco.cat
This compound1. Thiosemicarbazide 2. Aryl aldehydesChloromethyl phenyldiazenylthioxodihydropyrimidinylquinazolinones chemicalbook.com

Role in Cascade Reactions and Multi-Component Syntheses of Chemical Libraries

The conversion of this compound into other heterocyclic systems, particularly quinazolones, is an example of a cascade or domino reaction. A cascade reaction involves two or more bond-forming transformations that occur under the same reaction conditions without isolating the intermediates. In this case, the reaction is initiated by a single event—the nucleophilic attack of an amine on the benzoxazinone ring. This triggers a sequence of intramolecular reactions: ring opening of the oxazinone followed by ring closure (cyclization and dehydration) to form the final, thermodynamically more stable quinazolinone product. researchgate.netiiste.org

This inherent reactivity makes the benzoxazinone scaffold highly suitable for one-pot syntheses. For instance, novel and efficient one-pot cascade syntheses of 2H-1,4-benzoxazin-3-(4H)-ones have been developed through the copper-catalyzed coupling of o-halophenols and 2-halo-amides. rsc.org While this specific example describes the formation of a related benzoxazinone, the principle demonstrates the utility of such scaffolds in cascade methodologies. The ability to construct complex heterocyclic systems in a single synthetic operation from simple starting materials is a key advantage in modern organic synthesis, improving efficiency and atom economy. rsc.org

Utility in Diversifying Chemical Libraries for Academic Research

The dual reactivity of this compound makes it an exceptionally useful building block for generating diverse chemical libraries for academic and drug discovery research. Chemical libraries with high structural diversity are essential for screening for new biological activities.

The diversification strategy relies on the two orthogonal reactive handles:

The Benzoxazinone Ring: As detailed previously, this ring can be reacted with a wide array of nitrogen nucleophiles (e.g., primary amines, hydrazines, hydrazides, sulfanilamides) to produce a large family of quinazolinone derivatives. researchgate.netiiste.orgmdpi.com Varying the substituent on the incoming nucleophile allows for systematic modification of the N-3 position of the resulting quinazolinone core.

The 2-(chloromethyl) Group: This group acts as a stable and reactive electrophile, susceptible to Sₙ2 reactions with various nucleophiles. After the formation of the quinazolinone core, the chloromethyl group can be further functionalized by reaction with amines, thiols, azides, or other nucleophiles. This allows for the introduction of a second point of diversity at the C-2 position of the quinazolinone scaffold. mdpi.com

By systematically varying the nucleophile used to transform the benzoxazinone ring and the nucleophile used to substitute the chloro group, researchers can rapidly generate a large matrix of distinct compounds from a single, readily accessible starting material. This approach facilitates the exploration of structure-activity relationships and the discovery of new molecular entities with desired chemical or biological properties.

Table 3: Illustrative Diversification of a Chemical Library from this compound

Step 1: Nucleophile (for Ring Transformation)Intermediate ScaffoldStep 2: Nucleophile (for C2-CH₂Cl Substitution)Final Product Class
Aniline (C₆H₅NH₂)2-(chloromethyl)-3-phenyl-4(3H)-quinazolinonePiperidine2-(Piperidin-1-ylmethyl)-3-phenyl-4(3H)-quinazolinone
Aniline (C₆H₅NH₂)2-(chloromethyl)-3-phenyl-4(3H)-quinazolinoneSodium Azide (NaN₃)2-(Azidomethyl)-3-phenyl-4(3H)-quinazolinone
Hydrazine Hydrate (N₂H₄)3-Amino-2-(chloromethyl)-4(3H)-quinazolinoneMorpholine3-Amino-2-(morpholinomethyl)-4(3H)-quinazolinone
Hydrazine Hydrate (N₂H₄)3-Amino-2-(chloromethyl)-4(3H)-quinazolinoneThiophenol (C₆H₅SH)3-Amino-2-((phenylthio)methyl)-4(3H)-quinazolinone

Structure Activity Relationship Sar Studies of 2 Chloromethyl 4h 3,1 Benzoxazin 4 One Derivatives

Investigating the Impact of Substituent Modifications on Biological Profiles of Benzoxazinones

The biological profile of benzoxazinone (B8607429) derivatives is highly sensitive to the nature and position of substituents on the core structure. Modifications on both the benzene (B151609) ring and at the 2-position of the oxazinone ring have profound effects on their activity.

Research has shown that the introduction of substituents onto the benzene ring of the benzoxazinone structure can diminish its inhibitory potential against certain enzymes. nih.gov For instance, in a series of 2-phenyl-4H-3,1-benzoxazin-4-ones studied for α-chymotrypsin inhibition, the unsubstituted parent compound was more active than its substituted counterparts. nih.gov

Conversely, modifications at other positions can enhance specific activities. For example, in the development of herbicides, the presence of an aliphatic chain, such as a methyl or ethyl group, at the C-2 position of the benzoxazinone ring was found to increase the inhibition of plant cell elongation. mdpi.com In contrast, introducing electron-donating groups like phenyl rings at the same position decreased phytotoxicity. mdpi.com For antifungal activity, the incorporation of an acylhydrazone moiety has been shown to yield derivatives with potent effects against various phytopathogenic fungi. nih.gov

The following table summarizes the observed impact of different substituent modifications on the biological activities of benzoxazinone derivatives.

Modification Site Substituent Type Observed Impact on Biological Activity Example Activity Reference
Benzene RingGeneral SubstituentsReduced inhibitory potentialα-Chymotrypsin Inhibition nih.gov
C-2 PositionAliphatic Chains (e.g., Methyl, Ethyl)Enhanced inhibitory activityHerbicidal (Plant Cell Elongation) mdpi.com
C-2 PositionPhenyl GroupsDecreased phytotoxicityHerbicidal mdpi.com
C-2 PositionAcylhydrazone MoietyPotent activityAntifungal nih.gov
N-PositionAcetylationNo significant effect on bioactivityHerbicidal mdpi.com

Rational Design of Benzoxazinone Derivatives for Specific Biological Target Interactions

Rational drug design, often guided by high-throughput screening and molecular modeling, has been instrumental in developing benzoxazinone derivatives with high affinity and selectivity for specific biological targets. This approach allows for the targeted enhancement of desired activities while minimizing off-target effects.

A notable example is the development of potent and selective inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. nih.govacs.org Starting from a weakly active hit identified through screening, a combination of SAR studies and molecular modeling led to the synthesis of derivatives with significantly improved potency. nih.govacs.org By modifying the substituent at the 4-position of the benzoxazinone ring to a pentyl group connected to a dimethyltetrahydro-pyridinyl moiety and introducing a carboximidamide group on the 2-phenyl ring, a highly potent FXa inhibitor with a 50% inhibitory concentration (IC₅₀) of 3 nM was created. nih.govacs.org

Similarly, in the pursuit of novel anticancer agents, 1,4-benzoxazine derivatives have been designed to target cancer cell lines. mdpi.com Hypothesizing from the structural similarities to other anticancer compounds, researchers designed 4-aryl substituted 1,4-benzoxazines. mdpi.com This rational approach led to the identification of compounds with significant inhibitory activity against various cancer cell lines, including pancreatic, prostate, and breast cancer. mdpi.com

The table below illustrates examples of rationally designed benzoxazinone derivatives and their targeted biological interactions.

Target Design Strategy Key Structural Modifications Resulting Compound Example Potency Reference
Factor Xa (FXa)SAR studies & Molecular Modeling3-phenyl-carboximidamide; 4-pentyl-(2,6-dimethyltetrahydro-pyridinyl)3-(4-[5-[(2R,6S)-2,6-dimethyltetrahydro-1(2H)-pyridinyl]pentyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)-1-benzenecarboximidamideIC₅₀ = 3 nM nih.govacs.org
Cancer CellsScaffold Hopping/Analogue Design4-Aryl substitution on the 1,4-benzoxazine core4-(4-chlorophenyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine95% inhibition at 25 µM (MIA PaCa-2 & PC-3) mdpi.com
α-ChymotrypsinSynthesis of a series of analogsSubstitution on the 2-phenyl ring2-(4-Fluorophenyl)-4H-3,1-benzoxazin-4-oneIC₅₀ = 6.5 µM nih.gov

Enzyme Inhibition Studies by Benzoxazinone Scaffolds (e.g., chymotrypsin (B1334515), elastase)

The benzoxazinone scaffold has been extensively studied as a privileged structure for the inhibition of various enzymes, particularly serine proteases like chymotrypsin and human leukocyte elastase (HLE). nih.govnih.gov These enzymes play crucial roles in various physiological and pathological processes, making them important therapeutic targets.

Benzoxazinones typically act as competitive, alternate substrate inhibitors. nih.gov They inhibit serine proteases by acylating the active site serine residue, forming a stable acyl-enzyme intermediate that deacylates slowly, thus inactivating the enzyme. nih.gov

Studies on a series of 2-aryl-4H-3,1-benzoxazin-4-ones revealed their potential as inhibitors of porcine pancreatic elastase. nih.gov A nitro-substituted benzoxazinone, in particular, was identified as an inhibitor of this enzyme. nih.gov In another study, a range of benzoxazinone derivatives demonstrated good inhibitory activity against α-chymotrypsin, with IC₅₀ values as low as 6.5 µM. nih.gov The kinetics of inhibition were found to be diverse, including competitive types. nih.gov

The inhibitory potency is closely linked to the substituents on the benzoxazinone core. For HLE inhibition, electron-withdrawing groups at the 2-position enhance inhibitory activity by increasing the rate of acylation. nih.gov Furthermore, substitution at the 5-position with methyl or ethyl groups leads to better inhibition of HLE because the resulting acyl-enzyme is a 2,6-disubstituted benzoic acid ester, which is sterically hindered from deacylation. nih.gov

The following table summarizes the findings from enzyme inhibition studies involving benzoxazinone scaffolds.

Enzyme Target Benzoxazinone Derivative Type Key Finding Inhibition Values Reference
α-Chymotrypsin2-Phenyl-4H-3,1-benzoxazin-4-onesHalogen substituents on the phenyl ring influence potency.IC₅₀ range: 6.5 to 341.1 µM nih.gov
Human Leukocyte Elastase (HLE)2-Substituted-4H-3,1-benzoxazin-4-onesElectron-withdrawing groups at C-2 increase acylation rates.Lower Ki values for derivatives with electron-withdrawing groups. nih.gov
Human Leukocyte Elastase (HLE)5-Alkyl-4H-3,1-benzoxazin-4-onesMethyl or ethyl groups at C-5 sterically hinder deacylation.Improved inhibition. nih.gov
Porcine Pancreatic Elastase2-(Nitrophenyl)-4H-3,1-benzoxazin-4-oneCompound showed inhibitory activity.Not specified. nih.gov

Correlation between Structural Features and Observed Biological Activities of Benzoxazinone Derivatives (excluding specific mechanisms)

A clear correlation exists between the structural features of benzoxazinone derivatives and their biological activities, even when the precise mechanism of action is not detailed. These SAR observations are crucial for guiding the synthesis of more potent and selective compounds.

For α-chymotrypsin inhibitors, a preliminary SAR study indicated that the presence of substituents on the benzene ring of the benzoxazinone generally reduces inhibitory potential. nih.gov On the 2-phenyl substituent, a fluoro group conferred the highest inhibitory potential, followed by chloro and bromo groups. nih.gov For both strong electron-donating and electron-withdrawing groups on this phenyl ring, the inhibitory potential followed the positional order of ortho > meta > para. nih.gov

In the context of antifungal activity, the introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one skeleton was a key structural feature for activity against various plant pathogenic fungi. nih.gov Further modifications to the aryl part of the acylhydrazone moiety fine-tuned the activity, with specific substitutions leading to enhanced efficacy against particular fungal species. nih.gov

For antimicrobial activity against various bacteria and fungi, the presence of aryl sulfonate, benzoxazinone, and quinazolone moieties within the same molecule was found to cause significant activity. sapub.org

The table below correlates specific structural features of benzoxazinone derivatives with their observed biological activities.

Structural Feature Position Correlated Biological Activity Observation Reference
Fluoro Group2-Phenyl Ringα-Chymotrypsin InhibitionIncreased inhibitory potential compared to other halogens. nih.gov
Strong Electron-Donating/Withdrawing Group2-Phenyl Ringα-Chymotrypsin InhibitionPotency order: ortho > meta > para. nih.gov
Acylhydrazone MoietyC-2 PositionAntifungal ActivityEssential for potent activity against phytopathogenic fungi. nih.gov
Aryl Sulfonate MoietyVariedAntibacterial & AntifungalCombination with benzoxazinone/quinazolone enhances activity. sapub.org
Methyl/Ethyl GroupC-5 PositionHuman Leukocyte Elastase InhibitionBetter inhibition observed. nih.gov

In Silico Approaches to Predict SAR for Benzoxazinone Derivatives

Computational, or in silico, methods are increasingly employed to predict the structure-activity relationships of benzoxazinone derivatives, accelerating the drug discovery process. These techniques include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations.

For a series of benzoxazole (B165842) derivatives, which share a core structural element with benzoxazinones, 3D-QSAR studies have been successfully used to create predictive models for anticancer activity. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generated models with good predictive ability for activity against various cancer cell lines. nih.gov

Molecular docking studies have been used to understand the binding interactions of benzoxazinone derivatives with their target enzymes. For instance, docking of α-chymotrypsin inhibitors revealed key interactions within the enzyme's active site, helping to explain the observed SAR. researchgate.net Similarly, in silico studies on benzothiozinone derivatives, analogs of benzoxazinones, were used to predict potential inhibitors of Mycobacterium tuberculosis kinases. nih.gov A 2D-QSAR model was developed to design new compounds with potentially improved inhibitory activity. nih.gov These computational approaches not only help in rationalizing experimental results but also guide the design of new, more potent molecules by predicting their activity before synthesis. nih.gov

In Silico Method Molecule Class Biological Target/Activity Key Finding/Prediction Reference
3D-QSAR (CoMFA/CoMSIA)Benzoxazole DerivativesAnticancer (HepG2, HCT-116, MCF-7 cell lines)Developed reliable predictive models for anticancer activity. nih.gov
2D-QSAR & Molecular DockingBenzothiozinone DerivativesMycobacterium tuberculosis KinasesPredicted novel potential inhibitors and improved inhibitory activity. nih.gov
Molecular DockingBenzoxazinone Derivativesα-ChymotrypsinRevealed binding modes and efficiency of inhibitors. researchgate.net
Pharmacokinetics & Drug-likeness PredictionBenzoxazinone DerivativesGeneral Drug PropertiesIn silico ADMET studies predicted good pharmacokinetic profiles. researchgate.net
Molecular Docking & MM-PBSABenzothiozinone DerivativesMycobacterium tuberculosisIdentified derivatives with the strongest predicted binding affinity. nih.gov

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